Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy confirms the compound’s structure through distinct proton and carbon environments:
$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$) :
$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$_3$$) :
- Carbonyl (C=O) : 155.2 ppm
- Oxazole C2 : 150.6 ppm
- Azetidine C1 : 69.8 ppm
- Chloromethyl (-CH$$_2$$Cl) : 41.5 ppm
Key Observations :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:
| m/z | Proposed Fragment | Source |
|---|---|---|
| 272.7 | [M+H]$$^+$$ (Molecular ion) | |
| 215.7 | Loss of tert-butyl group ($$ \text{-C}4\text{H}9 $$) | |
| 171.6 | Loss of CO$$_2$$ from carboxylate | |
| 126.1 | Oxazole-chloromethyl fragment |
Fragmentation Mechanism :
- Cleavage of Boc Group : The tert-butyl group ($$ \text{C}4\text{H}9 $$) detaches, yielding a secondary amine intermediate.
- Decarboxylation : The carboxylate loses CO$$_2$$, forming a stabilized azetidine-oxazole cation.
- Oxazole Ring Breakdown : Further fragmentation generates chloromethyl-containing ions .
Infrared (IR) Vibrational Signatures
IR spectroscopy identifies key functional groups (cm$$^{-1}$$):
| Absorption Band | Assignment | Source |
|---|---|---|
| 1745 | C=O stretch (Boc carbonyl) | |
| 1612 | C=N stretch (oxazole ring) | |
| 1250 | C-O-C asymmetric stretch (oxazole) | |
| 750 | C-Cl stretch (chloromethyl) |
Notable Features :
- The strong C=O stretch at 1745 cm$$^{-1}$$ confirms Boc protection .
- The C-Cl stretch at 750 cm$$^{-1}$$ indicates the presence of the chloromethyl group .
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT (B3LYP/6-311G++(d,p)) optimizes the molecular geometry and electronic properties:
Optimized Geometry :
- Azetidine Ring : Puckered conformation with N-C-C-C dihedral angle of 25.6°.
- Oxazole Ring : Planar structure with bond lengths of 1.36 Å (C=N) and 1.44 Å (C-O) .
Key Calculated Parameters :
| Parameter | Value | Source |
|---|---|---|
| HOMO Energy | -6.32 eV | |
| LUMO Energy | -1.87 eV | |
| HOMO-LUMO Gap | 4.45 eV | |
| Dipole Moment | 3.12 Debye |
Implications :
Molecular Orbital Analysis and Electron Density Mapping
Electron density maps reveal charge distribution:
HOMO Localization :
LUMO Localization :
Electrostatic Potential (ESP) Map :
- Negative Regions : Oxazole nitrogen (-0.45 e) and carbonyl oxygen (-0.38 e).
- Positive Regions : Chloromethyl carbon (+0.32 e) .
Reactivity Insights :
- Nucleophilic attacks are favored at the chloromethyl carbon (positive ESP).
- Hydrogen bonding is likely at the oxazole nitrogen and carbonyl oxygen .
Properties
IUPAC Name |
tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-5-8(6-15)10-9(4-13)14-7-17-10/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRBUSQDNMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group. The azetidine ring is then constructed, and the tert-butyl ester is introduced as the final step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The azetidine and oxazole rings can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.
Scientific Research Applications
Structural Features
The presence of the tert-butyl group enhances the lipophilicity of the compound, facilitating its transport across cell membranes. The azetidine and oxazole rings contribute to its biological activity, making it a valuable candidate for further research.
Medicinal Chemistry
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has shown promise in drug discovery due to its ability to interact with various biological targets. Its unique structure allows it to modulate enzyme activity and receptor interactions, leading to potential therapeutic effects.
Cytotoxicity and Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | CEM-13 | <0.5 | Apoptosis induction |
| 5b | MCF-7 | 0.65 | Caspase activation |
| 16a | SK-MEL-2 | <0.1 | Selective inhibition |
These findings suggest that compounds similar to this compound could serve as lead compounds in the development of new anticancer therapies .
Agricultural Chemistry
The compound's structural characteristics make it suitable for use in agrochemicals. Its ability to act as a building block for synthesizing more complex molecules can lead to the development of novel pesticides or herbicides that target specific biological pathways in pests or weeds.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and coatings with tailored properties. The chloromethyl group allows for further functionalization, enhancing the versatility of this compound in creating materials with specific characteristics such as improved durability or chemical resistance.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Oxazole Ring : Cyclization reactions are employed to form the oxazole ring.
- Introduction of the Chloromethyl Group : The chloromethyl group is added through electrophilic substitution.
- Construction of the Azetidine Ring : The azetidine structure is synthesized via cyclization.
- Final Esterification : The tert-butyl ester is introduced as the final step.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
The reactivity and applications of this compound are heavily influenced by substituents on the oxazole ring. Key analogs include:
Key Findings :
- The chloromethyl derivative is less reactive toward hydrolysis compared to the chlorosulfonyl analog, making it more stable in aqueous environments .
- Fluorosulfonyl substituents enhance electrophilicity, enabling efficient coupling with thiol-containing biomolecules .
Azetidine Ring Modifications
Variations in the azetidine scaffold also impact physicochemical properties:
| Compound Name | Azetidine Modification | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate | Cyanomethyl + boronate ester | Not explicitly reported | Boronate ester enables Suzuki-Miyaura cross-coupling; cyanomethyl enhances rigidity |
| This compound | Unmodified azetidine | 295.79 | Flexible backbone; ideal for fragment-based drug design |
Key Findings :
- Boronate ester-containing analogs (e.g., the cyanomethyl-boronate derivative) are pivotal in synthesizing biaryl structures via cross-coupling reactions, a feature absent in the chloromethyl-oxazole parent compound .
- The unmodified azetidine in the parent compound offers greater conformational flexibility, which is advantageous in targeting proteins with shallow binding pockets .
Limitations and Challenges
Biological Activity
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : CHClNO
- CAS Number : 2230802-58-9
- Structural Features : The compound contains a tert-butyl group, an azetidine ring, and an oxazole ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity and thereby modulating biochemical pathways. This interaction may lead to effects such as:
- Enzyme inhibition : Potential inhibition of specific enzymes involved in metabolic processes.
- Receptor modulation : Interaction with receptors that regulate cellular signaling pathways.
Cytotoxicity and Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives of oxazole have shown promising results in inhibiting the growth of human leukemia and breast cancer cell lines at sub-micromolar concentrations .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | CEM-13 | <0.5 | Apoptosis induction |
| 5b | MCF-7 | 0.65 | Caspase activation |
| 16a | SK-MEL-2 | <0.1 | Selective inhibition |
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the chloromethyl group via nucleophilic substitution.
- Construction of the azetidine ring.
- Finalization with the introduction of the tert-butyl ester.
These steps are optimized for yield and purity using specific reaction conditions including temperature and solvent choice.
Chemical Reactions
The compound can undergo various chemical reactions that enhance its utility in synthetic chemistry:
- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles to create diverse derivatives.
- Oxidation/Reduction : Alteration of functional groups can be achieved under specific conditions.
Drug Discovery
This compound serves as a valuable building block in drug discovery, particularly for developing new anticancer agents. Its structural features allow for modifications that can enhance biological activity and selectivity against cancer cells .
Material Science
In addition to its biological applications, this compound is also explored for use in material science. Its unique properties make it suitable for developing advanced materials with specific functionalities such as polymers and coatings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate, and how can reaction conditions be fine-tuned?
- Methodology : Multi-step synthesis typically begins with constructing the oxazole ring, followed by azetidine functionalization. For example:
- Oxazole formation : Cyclocondensation of chloromethyl precursors with carbonyl derivatives under acidic or thermal conditions.
- Azetidine coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the azetidine moiety .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, requiring trifluoroacetic acid (TFA) for cleavage .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for Boc reactions), temperature (0–25°C for sensitive intermediates), and catalysts (e.g., triethylamine for base-mediated steps) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Analytical techniques :
- X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving azetidine ring puckering and oxazole substituent orientation .
- NMR spectroscopy : H and C NMR to confirm chloromethyl (-CHCl) and Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNO) and isotopic patterns.
Advanced Research Questions
Q. What reaction mechanisms govern the substitution at the chloromethyl group, and how do solvent/base choices influence reactivity?
- Mechanistic insights :
- The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. Steric hindrance from the adjacent oxazole ring may slow kinetics .
- Reagent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Strong bases (e.g., NaH) enhance nucleophilicity but risk side reactions with the Boc group .
- Case study : Substitution with sodium azide in DMF at 60°C yields the azide derivative, a precursor for click chemistry .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the oxazole’s electron-deficient π-system for hydrophobic interactions .
- DFT calculations : Analyze the chloromethyl group’s electrophilicity and azetidine ring strain (angle deviations >10° from ideal tetrahedral geometry) .
- Validation : Correlate computed binding affinities with experimental IC values from enzyme inhibition assays .
Q. What strategies mitigate instability of the azetidine ring during derivatization?
- Challenges : The azetidine’s small ring size induces strain, making it prone to ring-opening under acidic/oxidative conditions.
- Solutions :
- Protection : Boc groups stabilize the ring during alkylation or acylation.
- Low-temperature reactions : Perform substitutions at -20°C to minimize strain-induced decomposition .
- Case study : Fluorination at the azetidine 3-position (via DAST) retains ring integrity while introducing bioactivity-enhancing substituents .
Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?
- SAR studies :
- Fluorinated analogs : Replace chloromethyl with CF groups to enhance metabolic stability and blood-brain barrier penetration .
- Azetidine modifications : 3-Hydroxy or 3-aminomethyl derivatives improve solubility but may reduce membrane permeability .
- Assays :
- LogP measurements : Use shake-flask or HPLC methods to quantify lipophilicity changes.
- CYP450 inhibition : Screen for liver microsomal stability to assess metabolic liability .
Methodological Considerations
Q. How should researchers handle discrepancies in crystallographic data for this compound?
- Resolution :
- Data collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities near the chloromethyl group.
- Refinement : Apply SHELXL’s restraints for bond lengths/angles in strained azetidine rings .
- Validation : Cross-check with NMR assignments (e.g., NOESY for spatial proximity of oxazole and azetidine protons) .
Q. What safety protocols are critical when working with the chloromethyl group?
- Hazard mitigation :
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during substitution).
- Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact with alkylating agents .
- First aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .
Comparative Analysis
Q. How does this compound compare to tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate in reactivity?
- Key differences :
- Tosyloxy groups are better leaving groups than chloride, enabling faster substitution under milder conditions (e.g., room temperature vs. 60°C) .
- Chloromethyl derivatives are more electrophilic but less stable in aqueous media .
- Applications : Tosylates are preferred for one-pot multi-functionalization, while chloromethyl groups suit stepwise syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
